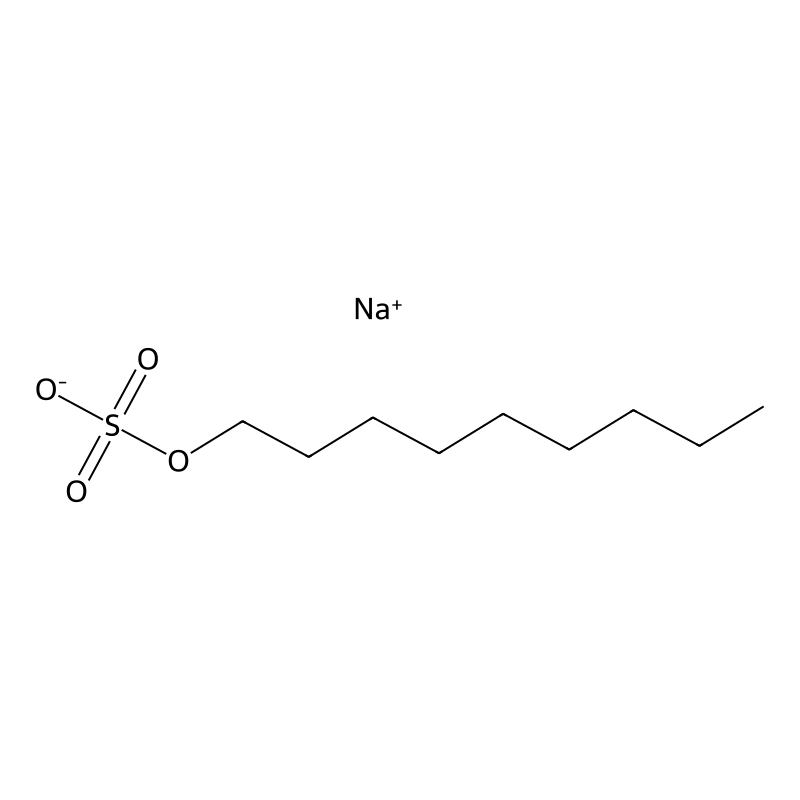

Sodium nonyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Purification and Analysis:

- SNS plays a crucial role in protein extraction and solubilization, particularly in membrane protein research. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of proteins, facilitating their extraction from cell membranes [].

- SNS is also used in protein chromatography techniques like ion-exchange chromatography and gel electrophoresis. It helps separate proteins based on their charge and size by interacting with the charged groups on the protein surface.

Colloid and Surface Science:

- SNS serves as a model surfactant in studies investigating the behavior of surfactants at interfaces. Its well-defined structure and controlled properties enable researchers to understand fundamental aspects of surface tension, micelle formation, and adsorption phenomena.

- Researchers utilize SNS in various surface modification techniques. Its ability to interact with different surfaces helps modify their properties, making them more hydrophilic or hydrophobic, which is crucial for various research applications.

Environmental Science and Toxicology:

- SNS is employed in studies investigating the environmental fate and behavior of contaminants. It can act as a surrogate for other environmental pollutants due to its similar structure and properties, allowing scientists to assess their potential environmental impact.

- Additionally, SNS is used in ecotoxicity studies to evaluate the effects of various chemicals on living organisms. Its controlled toxicity allows researchers to study the impact of different pollutants on various life forms.

Analytical Chemistry:

- SNS finds application in various analytical techniques like micellar electrokinetic capillary chromatography (MEKC). It forms micelles that can encapsulate and separate various analytes based on their size and hydrophobicity, aiding in their detection and identification.

- Additionally, SNS can be utilized in mass spectrometry analysis to improve the ionization efficiency of certain analytes, leading to better sensitivity and detection limits.

Sodium nonyl sulfate is an anionic surfactant with the chemical formula CHNaOS. It consists of a nonyl group (a nine-carbon alkyl chain) attached to a sulfate group, making it amphiphilic, which allows it to interact with both hydrophilic and hydrophobic substances. This compound is primarily used in various cleaning and personal care products due to its effective surfactant properties, which help in reducing surface tension and enhancing the wetting properties of formulations .

- Oxidation: It can be oxidized to form sulfonates, which may enhance its surfactant properties or alter its behavior in formulations.

- Hydrolysis: In the presence of water, sodium nonyl sulfate can hydrolyze, leading to the formation of nonyl alcohol and sulfuric acid derivatives.

- Neutralization: The compound can react with bases to form salts and other derivatives, which may be utilized in various industrial applications.

These reactions are significant for modifying the properties of sodium nonyl sulfate for specific applications in cleaning and personal care products.

Sodium nonyl sulfate can be synthesized through several methods:

- Sulfation of Nonyl Alcohol: The most common method involves the sulfation of nonyl alcohol using sulfur trioxide or chlorosulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate.

- Direct Sulfation: Nonyl phenol can also be sulfated directly to produce sodium nonyl sulfate as a byproduct.

These methods yield sodium nonyl sulfate in various purities suitable for different applications in cleaning products and personal care formulations .

Sodium nonyl sulfate is widely used across various industries due to its surfactant properties:

- Cleaning Products: It is a key ingredient in detergents, dishwashing liquids, and surface cleaners.

- Personal Care Products: Commonly found in shampoos, body washes, and facial cleansers as a foaming agent.

- Industrial

Studies on sodium nonyl sulfate have focused on its interactions with biological membranes and other chemical compounds:

- Membrane Disruption: Research indicates that sodium nonyl sulfate can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.

- Synergistic Effects: When combined with other surfactants or biocides, sodium nonyl sulfate may exhibit enhanced efficacy against microbial populations, making it valuable in formulating disinfectants and sanitizers .

Several compounds share structural similarities with sodium nonyl sulfate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | CHNaOS | Commonly used in personal care; longer alkyl chain. |

| Sodium lauryl sulfate | CHNaOS | Similar applications; derived from lauric acid. |

| Sodium octyl sulfate | CHNaOS | Shorter alkyl chain; different solubility properties. |

| Sodium nonylphenol ether sulfate | CHNaOS | Contains phenolic structure; used in industrial applications. |

Uniqueness of Sodium Nonyl Sulfate

Sodium nonyl sulfate is unique due to its specific nine-carbon alkyl chain length, which balances hydrophilicity and hydrophobicity effectively. This property allows it to function efficiently across a range of pH levels and temperatures compared to other similar compounds. Its versatility makes it suitable for both domestic and industrial applications while maintaining a favorable safety profile when used correctly .

Sulfation of Nonyl Alcohol: Reaction Pathways and Catalysts

The synthesis of sodium nonyl sulfate primarily involves the sulfation of nonyl alcohol followed by neutralization with an appropriate alkali source. Several sulfation methods can be employed, each with distinct advantages and limitations:

Sulfur Trioxide (SO3) Method

The reaction of nonyl alcohol with sulfur trioxide represents one of the most efficient methods for industrial-scale production of sodium nonyl sulfate. This approach typically involves:

- Preparation of sulfur trioxide (often diluted in air or nitrogen)

- Reaction with nonyl alcohol to form nonyl sulfuric acid

- Subsequent neutralization with sodium hydroxide to form sodium nonyl sulfate

The reaction can be represented as:

CH3(CH2)7CH2OH + SO3 → CH3(CH2)7CH2OSO3H

CH3(CH2)7CH2OSO3H + NaOH → CH3(CH2)7CH2OSO3Na + H2O

In industrial applications, the SO3/air process is capable of sulfating a wide variety of feedstocks and produces excellent quality products. This method offers advantages of high yield and purity but requires careful temperature control to prevent side reactions and color formation.

Chlorosulfonic Acid Method

Chlorosulfonic acid (ClSO3H) provides an alternative sulfating agent for producing sodium nonyl sulfate:

CH3(CH2)7CH2OH + ClSO3H → CH3(CH2)7CH2OSO3H + HCl

This reaction is typically conducted at controlled temperatures (approximately 25°C) to avoid side reactions and color body formation while minimizing foaming. A key consideration with this method is the management of the liberated HCl gas, which is typically absorbed into water to form dilute hydrochloric acid. The reaction equipment generally consists of a glass-lined, stirred, sealed reactor with heating and cooling jackets.

Sulfamic Acid Method

Sulfamic acid (H3NSO3) offers another pathway for sulfation:

CH3(CH2)7CH2OH + H3NSO3 → CH3(CH2)7CH2OSO3NH4

The reaction with sulfamic acid directly produces the ammonium salt rather than the acid form, eliminating the need for a separate neutralization step. This method is particularly suitable for small-scale batch production. The reaction typically occurs at temperatures between 110-160°C for approximately 90 minutes under a nitrogen blanket.

Oleum Method

Oleum (H2S2O7), a solution of sulfur trioxide in sulfuric acid, can also be used as a sulfating agent:

CH3(CH2)7CH2OH + H2S2O7 → CH3(CH2)7CH2OSO3H + H2SO4

The oleum method requires careful temperature control, typically below 35°C, to prevent side reactions and achieve optimal product quality. The heat of reaction is often removed by pumping the reaction mixture through an external heat exchanger.

Novel Catalytic Approaches

Recent advancements include the use of tributylamine-SO3 complex as a sulfating agent, which improves the solubility of intermediate organosulfate esters in organic solvents. This approach allows for sequential chemical steps in organic solvents with a simplified purification method, streamlining the synthesis process. High conversions can be achieved at temperatures ranging from 30°C to 90°C, making it suitable for temperature-sensitive substrates.

Reactor Design Optimization: Continuous vs. Batch Processes

The production of sodium nonyl sulfate can be accomplished through either batch or continuous processes, each with distinct characteristics and applications.

Batch Sulfonation Method

The batch method involves mixing reactants together in a reactor vessel for a specific period until the reaction completes. Typically, this requires:

- A glass-lined, stirred, sealed reactor with heating and cooling jackets

- Temperature control systems to manage the exothermic reaction

- Proper mixing mechanisms to ensure homogeneous reaction conditions

Advantages:

- Simplicity and ease of operation

- Flexibility for small-scale production

- Lower initial capital investment

- Better suited for specialty or low-volume products

Limitations:

- Lower productivity due to downtime between batches

- Less consistent product quality between batches

- Higher labor requirements per unit of product

Continuous Sulfonation Method

Continuous processes enable uninterrupted production through constant feeding of reactants and removal of products. Key reactor designs include:

Film Reactor:

In a film reactor, the organic feedstock (nonyl alcohol) is extruded onto the reactor wall as a continuous film, while SO3 gas flows countercurrently. This design provides excellent heat transfer and reaction control.

Falling Film Reactor:

Similar to film reactors but oriented vertically, these utilize gravity to create thin films of reactants, enhancing mass transfer and reaction efficiency.

Advantages of Continuous Processes:

- Higher production rates with no downtime between batches

- Better control over reaction conditions such as temperature and pressure

- More consistent product quality

- Lower labor requirements per unit of product

- Cost-effectiveness for large-scale industrial operations

Limitations:

- Higher initial capital investment

- Less flexibility for product changes

- More complex control systems required

Comparative Analysis

The choice between batch and continuous processes depends on several factors:

| Factor | Batch Process | Continuous Process |

|---|---|---|

| Production volume | Low to medium | Medium to high |

| Product flexibility | High | Low to medium |

| Capital investment | Lower | Higher |

| Operating costs | Higher per unit | Lower per unit |

| Product consistency | Variable | More consistent |

| Startup/shutdown frequency | High | Low |

| Space requirements | Generally larger | Generally smaller per unit output |

| Energy efficiency | Lower | Higher |

| Scale suitability | Small to medium scale | Large industrial scale |

For industrial-scale production of sodium nonyl sulfate, the air/SO3 continuous process is generally preferred for 24-hour, seven-days-per-week manufacture of tons-per-hour quantities. However, batch processes such as the sulfamic acid method remain valuable for production of small quantities of material.

Neutralization Strategies: Sodium Hydroxide vs. Alternative Alkali Sources

After sulfation, the resulting nonyl sulfuric acid must be neutralized to form sodium nonyl sulfate. The neutralization step significantly impacts product quality, including color, pH stability, and impurity profile.

Sodium Hydroxide Neutralization

Sodium hydroxide (NaOH) is the most common neutralizing agent used in industrial production:

CH3(CH2)7CH2OSO3H + NaOH → CH3(CH2)7CH2OSO3Na + H2O

The neutralization process typically involves:

- Careful addition of aqueous sodium hydroxide solution to the sulfated product

- Temperature control to manage the exothermic neutralization reaction

- Precise pH control to achieve the desired final product properties

In modern production facilities, neutralization often occurs in a wiped film reactor of vertically oriented cylindrical construction, with the reaction taking place at temperatures of at least 40°C. The heat of neutralization can be removed by vacuum vaporization of water, with the degree of vacuum controlling the reaction temperature.

Critical Parameters:

- NaOH concentration (typically 30-50%)

- Addition rate

- Reaction temperature (usually maintained below 60°C)

- Final pH (typically 7-9)

- Scraper vane tip speed (5-25 meters per second)

- Clearance between scraper blade tips and reactor wall (0.2-3 mm)

Alternative Alkali Sources

While sodium hydroxide is predominant, alternative alkali sources may offer advantages in specific applications:

Ammonia:

CH3(CH2)7CH2OSO3H + NH3 → CH3(CH2)7CH2OSO3NH4

Ammonia neutralization produces ammonium nonyl sulfate, which has different solubility and performance characteristics compared to the sodium salt. Ballestra's neutralization technology specifically mentions ammonia as an alternative alkaline agent to caustic soda.

Sodium Carbonate:

2 CH3(CH2)7CH2OSO3H + Na2CO3 → 2 CH3(CH2)7CH2OSO3Na + H2O + CO2

While less common, sodium carbonate neutralization can offer gentler pH transitions but requires management of the released carbon dioxide.

Vacuum Neutralization Technology

Advanced vacuum neutralization techniques offer significant advantages for producing high-quality sodium nonyl sulfate:

Direct Neutralization in Wiped Film Evaporator:

Double-Step Neutralization:

Key Advantages of Vacuum Neutralization:

- Better control of the exothermic neutralization reaction

- Reduced color formation due to lower thermal stress

- Enhanced product quality and stability

- Efficient removal of reaction by-products

- Potential for higher active content in the final product

Additionally, vacuum neutralization technology can be optimized for the production of ethoxysulphates with ultra-low dioxane content (< 5 ppm on 100% Active Matter basis), responding to stricter environmental regulations.

Neutralization Quality Metrics

The quality of the neutralization process can be assessed through several parameters:

| Parameter | Target Range | Impact on Product |

|---|---|---|

| Color (Klett) | < 75 | Visual appearance and marketability |

| Detergent active ingredient | ≥ 60-65% | Product concentration and effectiveness |

| Water content | ≤ 25-28% | Storage stability and transportation costs |

| Unneutralized acid | < 0.5% | Product stability and safety |

| pH (1% solution) | 7.0-9.0 | Application performance and stability |

The product from a well-controlled neutralization process should contain at least 60-65% neutralized detergent active ingredient, no more than 25-28% water, and exhibit a color no darker than 75 Klett.

Purification Techniques: Crystallization and Filtration Protocols

The purification of sodium nonyl sulfate is essential for achieving high-quality products with minimal impurities. Various techniques are employed, with crystallization and filtration being predominant.

Crystallization Methods

Crystallization leverages solubility differences to separate sodium nonyl sulfate from impurities. A patent for high-quality sodium alkyl sulfate production describes a specific crystallization process that can be applied to sodium nonyl sulfate:

- Dissolving the sodium alkyl sulfate powder in absolute ethyl alcohol at an appropriate temperature

- Stirring to ensure complete dissolution

- Filtering to remove undissolved substances

- Cooling the ethanol solution at a controlled temperature to induce crystallization

- Filtering to collect the crystals

- Drying in an oven to remove residual anhydrous ethanol

This recrystallization process effectively removes impurities such as inorganic salts, unreacted materials, and colored by-products.

Crystallization Parameters:

- Solvent selection (ethanol is preferred for food-grade applications)

- Dissolution temperature

- Cooling rate (typically 1-5°C per hour)

- Agitation intensity

- Final crystallization temperature

Research on similar compounds like sodium dodecyl sulfate in glycerol mixtures provides insights into crystallization behavior. These studies indicate that sodium alkyl sulfates with chain lengths between 12 and 18 carbon atoms can form microfibrillar crystalline structures with distinct lamellar periods that increase uniformly with alkyl chain length. For sodium nonyl sulfate, similar crystallization behavior would be expected, with adjustments for its shorter chain length.

Filtration Protocols

Efficient separation of crystals from mother liquor requires optimized filtration processes. The patented method for high-quality sodium alkyl sulfate production specifically mentions filtration steps:

- Filtration of the initial ethanol solution to remove undissolved substances

- Filtration of the crystallized product to collect the purified sodium nonyl sulfate crystals

Filtration Variables:

- Filter media selection (pore size, material compatibility)

- Temperature during filtration

- Pressure or vacuum assistance

- Washing protocols to remove mother liquor

Drying Techniques

After filtration, the wet sodium nonyl sulfate crystals require drying to remove residual solvent:

Oven Drying:

The patented method specifies drying the crystals in an oven to remove residual anhydrous ethanol. This process must be carefully controlled to ensure complete solvent removal without thermal degradation of the product.

Drying Parameters:

- Temperature (typically 50-80°C)

- Duration

- Air circulation

- Final moisture content target (typically <0.5%)

Quality Control Specifications

The purification process aims to achieve high-quality sodium nonyl sulfate with specifications similar to those reported for other alkyl sulfates:

| Parameter | Typical Specification | Analytical Method |

|---|---|---|

| Active matter | >99% | Titration or HPLC |

| Unsulfated alcohol | <1% | GC or HPLC |

| Inorganic sulfate | <0.5% | Ion chromatography |

| Moisture content | <0.5% | Karl Fischer titration |

| pH (1% solution) | 7.0-9.0 | pH meter |

| Appearance | White crystalline solid | Visual inspection |

The commercial sodium nonyl sulfate product available from Thermo Scientific Chemicals is specified at 99% purity, indicating that high-purity material can be achieved through appropriate purification techniques.

Sodium nonyl sulfate undergoes biodegradation through well-characterized microbial pathways involving specific bacterial species and enzymatic processes [1]. The primary biodegradation mechanism is initiated by alkylsulfatase enzymes that hydrolyze the sulfate ester bond, liberating inorganic sulfate and the corresponding alcohol [8]. Studies on related alkyl sulfate surfactants have identified Pseudomonas species as the most efficient bacterial degraders, with Pseudomonas aeruginosa strain Pseudomonas aeruginosa 1 demonstrating the ability to utilize sodium dodecyl sulfate as both carbon and energy source through similar enzymatic pathways [14] [17].

The biodegradation process follows a stepwise mechanism where alkylsulfatases cleave the carbon-oxygen-sulfur ester bond through two distinct mechanisms: oxygen-sulfur bond cleavage and carbon-oxygen bond cleavage [8]. Research on Pseudomonas species has revealed the production of multiple alkylsulfatases with different substrate specificities, including primary alkylsulfatases that show activity on various chain-length alkyl sulfates [8]. The liberated alcohols from the initial hydrolysis are subsequently oxidized by alcohol dehydrogenases to form corresponding fatty acids, which are then completely mineralized through beta-oxidation pathways [3].

Microbial degradation of sodium nonyl sulfate demonstrates ready biodegradability under aerobic conditions, with degradation rates influenced by environmental parameters including temperature, pH, and nutrient availability [1] [9]. The optimal pH for microbial degradation has been established at pH 7, with enhanced degradation rates observed at elevated temperatures [12] [20]. Consortium-based degradation involving multiple bacterial species has proven more effective than individual bacterial strains, with Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei forming effective degradation consortiums for structurally similar alkyl sulfates [1].

Under anaerobic conditions, biodegradation pathways differ significantly from aerobic processes, with sulfate-reducing bacteria playing a predominant role in the degradation process [12]. The anaerobic degradation hierarchy follows the order: sulfate-reducing conditions superior to methanogenic conditions superior to nitrate-reducing conditions [12] [20]. Anaerobic degradation rates are generally slower than aerobic processes, with half-lives ranging from 23.9 to 69.3 days for related nonylphenol compounds under anaerobic sludge conditions [20].

Environmental Fate Modeling: Sewage Treatment Plant Removal Efficiency

Sewage treatment plant removal efficiency for sodium nonyl sulfate can be modeled using established data for alkyl sulfate surfactants, which demonstrate consistently high removal rates across different chain lengths [3]. The Human and Environmental Risk Assessment Project findings indicate removal efficiencies exceeding 99% for most alkyl sulfate homologs in activated sludge treatment systems [3].

| Chain Length | Fraction to Surface Water | Fraction to Sludge | Fraction Degraded | Overall Removal (%) |

|---|---|---|---|---|

| C12 | 0.010 | 0.0027 | 0.9873 | 99.00 |

| C13 | 0.010 | 0.0078 | 0.9822 | 99.00 |

| C14 | 0.003 | 0.0004 | 0.9966 | 99.70 |

| C15 | 0.003 | 0.0004 | 0.9966 | 99.70 |

Environmental fate modeling demonstrates that sodium nonyl sulfate follows Monod kinetics during sewage treatment due to influent concentrations typically exceeding 0.1 milligrams per liter [3]. Monod kinetics modeling indicates that effluent concentrations remain constant regardless of influent concentration variations, with maximum specific growth rates and half-saturation constants determining the biodegradation efficiency [3]. Field monitoring data from activated sludge plants in the Netherlands revealed average alkyl sulfate effluent concentrations of 5.7 micrograms per liter, with individual plant concentrations ranging from 1.2 to 12 micrograms per liter [3].

The removal efficiency varies with operational parameters including hydraulic retention time and sludge retention time [18]. Continuous activated sludge studies demonstrate that longer sludge retention times enhance removal efficiency, with optimal performance achieved at sludge retention times exceeding 10 days [18]. Biodegradation rate constants for alkyl sulfates range from 0.36 to 0.10 per hour under different operational conditions, with pseudo-first-order kinetics observed under specific hydraulic and solids retention time combinations [18].

Advanced simulation studies using continuous activated sludge systems show primary biodegradation removal rates of 99.96% for C14/C15 alkyl sulfates, with less than 0.04% of dosed surfactant remaining associated with sludge solids [3]. Mass spectrometry and carbon-14 radiolabeling studies confirm that removal represents actual biodegradation rather than simple adsorption to biomass [3].

Ecological Risk Assessment: HERA Project Findings and Tiered Analysis

The Human and Environmental Risk Assessment Project conducted comprehensive tiered ecological risk assessments for alkyl sulfates, providing relevant data for sodium nonyl sulfate environmental risk characterization [3]. The tiered assessment approach progresses from simplified modeling through advanced simulation studies to field monitoring validation [3].

Tier 1 assessments utilizing SimpleTreat modeling predict conservative removal estimates, while Tier 2 assessments incorporate continuous activated sludge test data and field monitoring results [3]. Tier 3 assessments employ Monod kinetics modeling to provide mechanistically-based removal predictions that account for biomass growth on substrate [3]. The tiered approach demonstrates that higher-tier assessments consistently show lower environmental exposure predictions compared to conservative Tier 1 estimates [3].

Predicted Environmental Concentration calculations for surface waters indicate alkyl sulfate concentrations in the range of 0.008 to 0.27 milligrams per liter in sewage treatment plant effluents [23]. Dilution in receiving waters further reduces concentrations to less than 0.002 to 0.047 milligrams per liter [23]. Predicted No Effect Concentration values established through statistical extrapolation of chronic toxicity data yield aquatic Predicted No Effect Concentration of 0.27 milligrams per liter [23].

| Environmental Compartment | Predicted Environmental Concentration | Predicted No Effect Concentration | Risk Ratio |

|---|---|---|---|

| Surface Water | 0.008-0.27 mg/L | 0.27 mg/L | <1.0 |

| Sediment | <1-5.3 mg/kg | 23.8 mg/kg | <1.0 |

| Agricultural Soil | ~1 mg/kg | 35 mg/kg | <1.0 |

| Sewage Sludge | 5.6 g/kg | 49 g/kg | <1.0 |

The ecological risk assessment demonstrates that alkyl sulfates, including sodium nonyl sulfate, pose no environmental concern in any compartment when used in household detergent applications [3]. Risk characterization ratios remain below unity across all environmental compartments, indicating acceptable environmental safety margins [3]. Mesocosm studies suggest that effects assessments based on laboratory single-species tests are conservative compared to more realistic ecosystem-level exposures [3].

Bioaccumulation potential for sodium nonyl sulfate is limited due to rapid biodegradation and the ionic nature of the compound [2]. Monitoring studies in sewage treatment plant biosolids indicate median concentrations of 5.6 grams per kilogram dry weight sludge, with 95th percentile concentrations of 15.1 grams per kilogram dry weight sludge [23]. Field studies demonstrate no accumulation in agricultural soils or bioaccumulation in plants following sludge application to farmland [23].

Anaerobic Digestion Impact: Sludge Reduction and Agricultural Soil Implications

Anaerobic digestion significantly impacts sodium nonyl sulfate fate and environmental distribution through sludge reduction processes and subsequent agricultural soil applications [3] [4]. Under anaerobic digestion conditions, alkyl sulfates demonstrate ultimate degradation rates of 80-94% within four-week digestion periods at 35 degrees Celsius [3]. Primary biodegradation rates under anaerobic conditions are substantially higher than ultimate degradation rates, with methylene blue active substance removal reaching 97-99% while gas formation rates range from 65-84% [3].

The anaerobic digestion process reduces organic matter content in sewage sludge by approximately 50%, resulting in a 25% reduction in total sludge dry matter [3]. This sludge reduction leads to an overall reduction in actual chemical concentration by at least 90% when accounting for both biodegradation and volume reduction effects [3]. The dual impact of biological degradation and physical sludge reduction substantially decreases the potential for sodium nonyl sulfate transfer to agricultural soils through biosolids application [3].

| Parameter | Before Digestion | After Digestion | Reduction (%) |

|---|---|---|---|

| Parent Compound | 100% | 5-10% | 90-95% |

| Organic Matter | 50% of dry weight | 25% of dry weight | 50% |

| Total Sludge Volume | 100% | 75% | 25% |

| Overall Concentration | Baseline | ~10% of baseline | ~90% |

Agricultural soil implications of anaerobic digestion include substantially reduced sodium nonyl sulfate loading when biosolids are applied to farmland [11]. Studies on linear alkylbenzene sulfonate in agricultural soils demonstrate that anionic surfactants show inverse relationships between concentration and microbial inhibition effects, with lower concentrations showing reduced impacts on soil microorganisms [11]. The presence of sewage sludge matrix appears to reduce short-term inhibitory effects on soil microbiology compared to aqueous surfactant applications [11].

Surfactant enhancement of anaerobic digestion processes has been demonstrated for non-ionic surfactants, which improve mass transfer and enzyme release during high-solid anaerobic digestion [4]. The addition of surfactants at optimal concentrations enhances biogas production by facilitating the breakdown of lignocellulosic structures and improving substrate accessibility to anaerobic microorganisms [4]. However, excessive surfactant concentrations can inhibit initial hydrolysis stages and delay biogas production onset [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (13.33%): Flammable solid [Danger Flammable solids];

H302 (73.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (73.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (26.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant